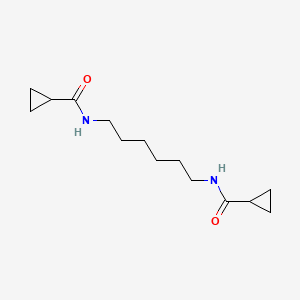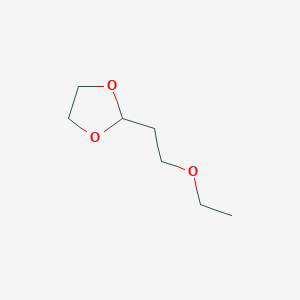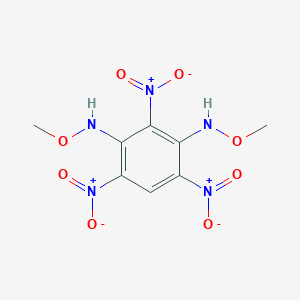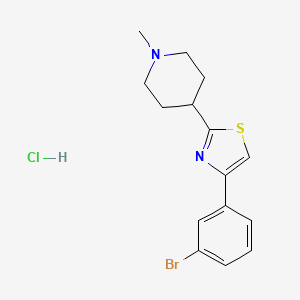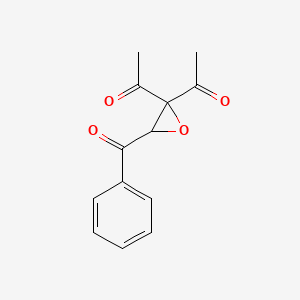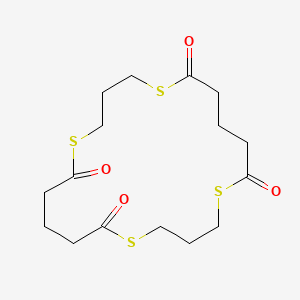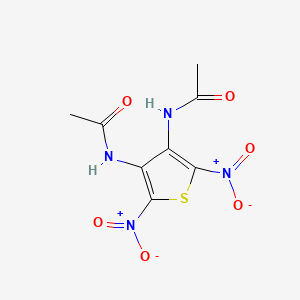
N,N'-(2,5-Dinitrothiene-3,4-diyl)diacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide is a chemical compound characterized by the presence of nitro groups attached to a thiene ring, along with diacetamide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide typically involves the nitration of a thiene derivative followed by acetamidation. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro groups. The subsequent acetamidation can be achieved using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
While specific industrial production methods for N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the use of strong acids and nitrating agents.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted thiene derivatives with various functional groups.
Applications De Recherche Scientifique
N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Potential use in studying the effects of nitro and amide groups on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide exerts its effects is primarily through its nitro and amide functionalities. The nitro groups can participate in redox reactions, while the amide groups can form hydrogen bonds with biological molecules. These interactions can affect various molecular targets and pathways, leading to the compound’s observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2′-(3,6-Dioxopiperazine-2,5-diyl)diacetamide: Similar in having diacetamide functionalities but differs in the core structure.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Contains diacetamide groups but with a pyridine core.
Uniqueness
N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide is unique due to the presence of both nitro groups and a thiene ring, which imparts distinct electronic properties and reactivity compared to other diacetamide compounds .
Propriétés
Numéro CAS |
90069-92-4 |
|---|---|
Formule moléculaire |
C8H8N4O6S |
Poids moléculaire |
288.24 g/mol |
Nom IUPAC |
N-(4-acetamido-2,5-dinitrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C8H8N4O6S/c1-3(13)9-5-6(10-4(2)14)8(12(17)18)19-7(5)11(15)16/h1-2H3,(H,9,13)(H,10,14) |
Clé InChI |
AJHKAWSIPRSIEW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(SC(=C1NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


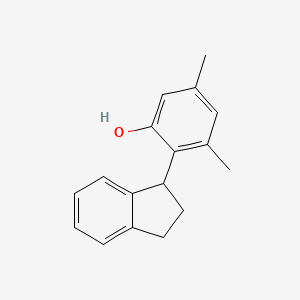
![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)

